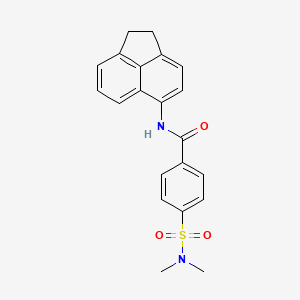
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a dihydroacenaphthylene moiety and a dimethylsulfamoyl group attached to a benzamide. The molecular formula is C16H18N2O2S, with a molecular weight of approximately 306.39 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell signaling and proliferation, potentially affecting cancer cell growth.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could help mitigate oxidative stress in cells.
- Receptor Modulation : There is potential for this compound to interact with various receptors, influencing physiological responses.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The dimethylsulfamoyl group may contribute to anti-inflammatory actions, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Some derivatives of related compounds have demonstrated pain-relieving effects in preclinical models.
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with similar benzamide derivatives .
- Molecular Docking Studies : Computational analyses have indicated that the compound can effectively bind to target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .
Summary of Findings
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23(2)27(25,26)17-11-8-16(9-12-17)21(24)22-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,6-7H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDJZXXXIMONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














